

Application Notes and Protocols for Zavondemstat in Preclinical In Vivo Models

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Compound of Interest

Compound Name: *Zavondemstat*

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Introduction

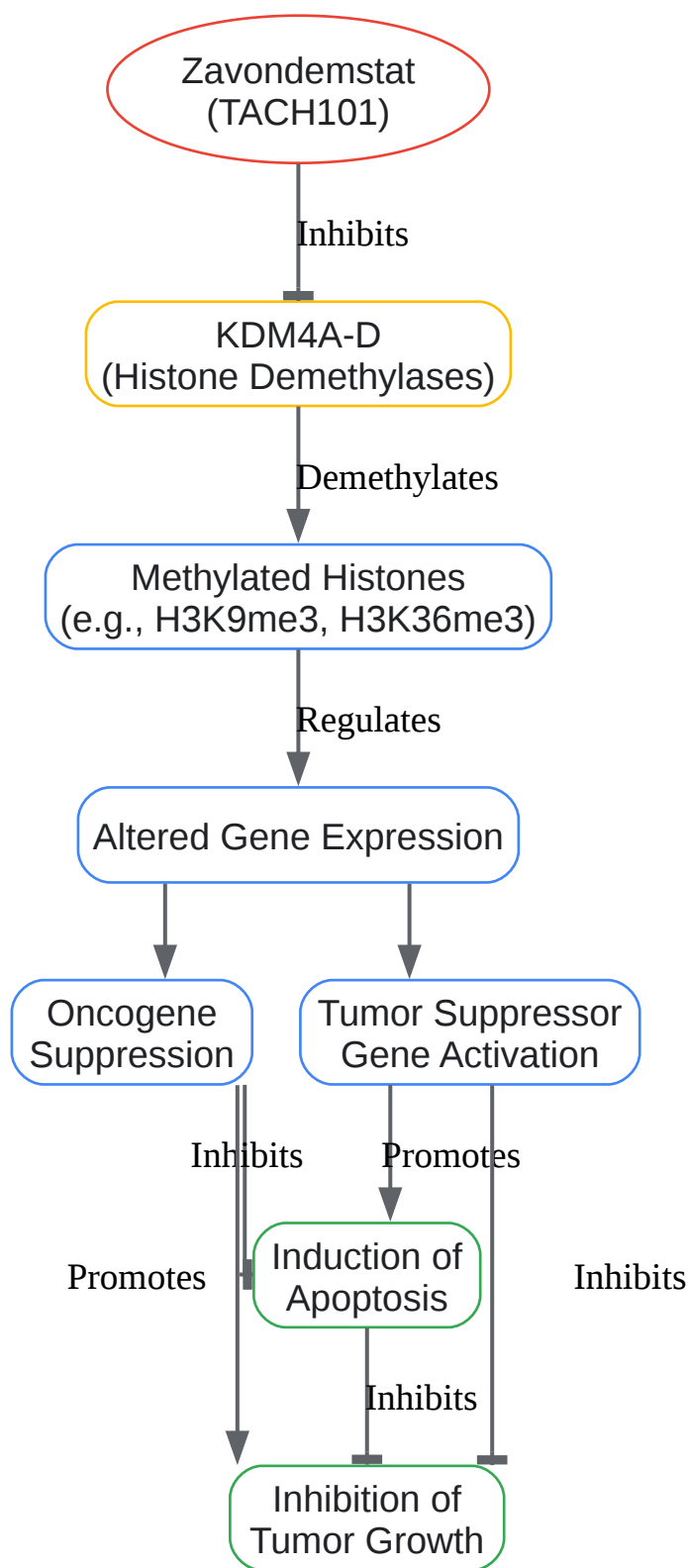
Zavondemstat (also known as TACH101) is a first-in-class, orally available, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes (KDM4A-D).^{[1][2][3]} Dysregulation and overamplification of KDM4 have been implicated in the tumorigenesis of various cancers.^[3] KDM4 enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, which in turn facilitates the transition between transcriptionally silent and active chromatin states.^{[3][4]} The inhibition of KDM4 by **Zavondemstat** offers a promising therapeutic strategy to reprogram the epigenetic landscape of cancer cells, leading to the suppression of oncogenic drivers and induction of apoptotic cell death.^{[1][5]}

Preclinical studies have demonstrated that **Zavondemstat** exhibits robust anti-proliferative effects and significant tumor growth inhibition across a variety of in vivo cancer models, including patient-derived xenografts (PDX) and cell line-derived xenografts (CDX).^{[1][3]} These application notes provide a summary of the quantitative data from these preclinical studies and detailed protocols for the use of **Zavondemstat** in in vivo models.

Mechanism of Action

Zavondemstat functions as a reversible and competitive inhibitor of KDM4 isoforms A-D, acting as a competitor to the cofactor alpha-ketoglutarate (α -KG).^[6] By blocking the catalytic activity of KDM4, **Zavondemstat** prevents the demethylation of key histone marks, thereby

altering gene expression patterns that are critical for cancer cell survival and proliferation. The downstream effects of KDM4 inhibition include the suppression of oncogenic pathways and the activation of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[7] KDM4 dysregulation has been shown to contribute to cancer progression by promoting multiple oncogenic pathways, including inhibiting apoptosis and enhancing androgen and estrogen receptor activity.[8]



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Caption: Zavondemstat's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **Zavondemstat** in various xenograft models.

Table 1: Efficacy of **Zavondemstat** in Patient-Derived Xenograft (PDX) Models

Tumor Type	Model	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)
Colorectal Cancer (CRC)	SU60	10 mg/kg	QD x 7 per week	48%
Colorectal Cancer (CRC)	SU60	20 mg/kg	QD x 7 per week	71%
Triple-Negative Breast Cancer (TNBC)	COH70	Not Specified	Not Specified	Not Specified
Gastric Cancer	GXA-3036	Not Specified	Not Specified	≥70%

Table 2: Efficacy of **Zavondemstat** in Cell Line-Derived Xenograft (CDX) Models

Tumor Type	Cell Line	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)
Esophageal Squamous Cell Carcinoma (ESCC)	KYSE-150	Not Specified	Not Specified	≥70%
Diffuse Large B-cell Lymphoma (DLBCL)	OCI-LY19	Not Specified	QD or BID, 3 days on/4 days off	55% to 100%

Experimental Protocols

The following are detailed protocols for the use of **Zavondemstat** in preclinical mouse xenograft models. These protocols are based on published data and general best practices for such studies.

Protocol 1: Establishment of Subcutaneous Xenograft Models

This protocol outlines the general procedure for establishing both CDX and PDX models.

Materials:

- Cancer cell line of interest (for CDX) or patient-derived tumor fragments (for PDX)
- Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
- Sterile PBS
- Matrigel (optional, can improve tumor take rate)
- Syringes and needles (27-30 gauge)
- Calipers for tumor measurement
- Animal housing under sterile conditions

Procedure:

- Cell Preparation (for CDX):
 - Culture cancer cells in appropriate media until they reach 80-90% confluency.
 - Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of $5-10 \times 10^6$ cells per 100 μL .
- Tumor Fragment Preparation (for PDX):
 - Surgically implant small fragments (2-3 mm^3) of patient-derived tumor tissue subcutaneously into the flank of anesthetized mice.

- Implantation:
 - Anesthetize the mouse.
 - Inject 100 µL of the cell suspension (for CDX) or implant the tumor fragment (for PDX) subcutaneously into the right flank of the mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow.
 - Measure tumor volume 2-3 times per week using digital calipers.
 - Tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: Administration of Zavondemstat

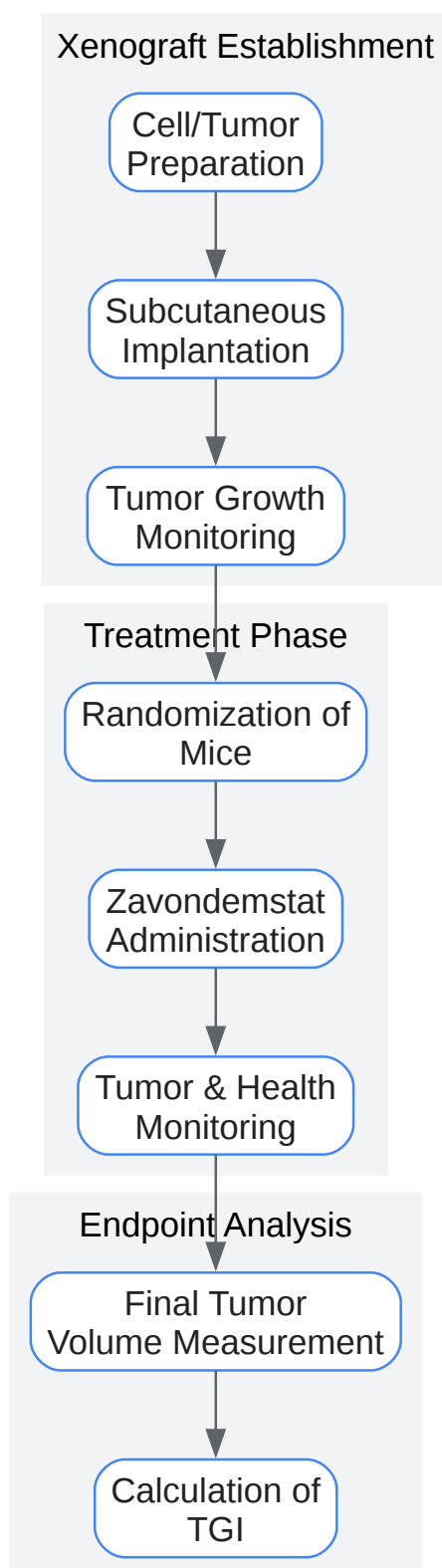
Materials:

- **Zavondemstat** (TACH101)
- Vehicle for formulation (e.g., as specified by the supplier, may include DMSO, PEG300, Tween80, and water)
- Oral gavage needles
- Syringes

Procedure:

- Formulation Preparation:
 - Prepare the **Zavondemstat** formulation at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse at a 10 mL/kg dosing volume). A supplier-recommended formulation for in vivo use involves dissolving **Zavondemstat** in a vehicle such as a mixture of DMSO, PEG300, Tween80, and saline or corn oil.[9]

- Ensure the formulation is homogenous before administration.
- Administration:
 - Administer the **Zavondemstat** formulation to the mice via oral gavage.
 - For the control group, administer the vehicle only.
- Dosing Regimen:
 - Follow the specified dosing schedule. Based on preclinical studies, examples of dosing schedules include:
 - Once daily (QD) for 7 consecutive days per week.[\[1\]](#)
 - Once daily (QD) or twice daily (BID) for 3 consecutive days, followed by 4 days of no treatment.[\[6\]](#)
- Monitoring:
 - Continue to monitor tumor growth and the general health of the mice throughout the study.
 - Record body weight at regular intervals as an indicator of toxicity.



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